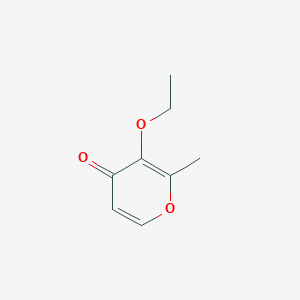![molecular formula C26H54Cl2FeP2Pd B8635452 [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II)](/img/structure/B8635452.png)
[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Bis(di-tert-butylphosphino) ferrocene]dichloropalladium(II) is an air-stable, highly active, and versatile catalyst. It is commonly used in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions . This compound is known for its efficiency in facilitating these reactions, making it a valuable tool in organic synthesis and industrial applications.
Méthodes De Préparation
The synthesis of [1,1’-bis(di-tert-butylphosphino) ferrocene]dichloropalladium(II) involves reacting ferrocene with diaryl or dialkyl phosphine oxides under controlled conditions, followed by hydrolysis and crystallization . The reaction conditions are gentle, making the process suitable for industrial applications. The compound is typically prepared in a laboratory setting but can also be produced on an industrial scale using similar methods.
Analyse Des Réactions Chimiques
[1,1’-Bis(di-tert-butylphosphino) ferrocene]dichloropalladium(II) undergoes various types of reactions, primarily serving as a catalyst in cross-coupling reactions. These reactions include:
Suzuki Coupling: Involves the reaction of aromatic halides with boronic acids in the presence of a base.
Heck Reaction: Involves the coupling of alkenes with aryl halides.
Buchwald-Hartwig Reaction: Involves the amination of aryl halides.
Common reagents used in these reactions include aryl halides, boronic acids, and bases such as potassium carbonate. The major products formed from these reactions are biaryl compounds, alkenes, and amines, respectively .
Applications De Recherche Scientifique
[1,1’-Bis(di-tert-butylphosphino) ferrocene]dichloropalladium(II) has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of [1,1’-bis(di-tert-butylphosphino) ferrocene]dichloropalladium(II) involves the coordination of the palladium center with the phosphine ligands, which stabilizes the catalyst and enhances its reactivity . The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps during the catalytic cycle, facilitating the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar compounds to [1,1’-bis(di-tert-butylphosphino) ferrocene]dichloropalladium(II) include:
[1,1’-Bis(diphenylphosphino)ferrocene]dichloropalladium(II): Another palladium-based catalyst used in similar cross-coupling reactions.
[1,1’-Bis(di-tert-butylphosphino)ferrocene]: A ligand used in various palladium-catalyzed reactions.
The uniqueness of [1,1’-bis(di-tert-butylphosphino) ferrocene]dichloropalladium(II) lies in its high stability and efficiency as a catalyst, making it more effective in certain reactions compared to other similar compounds .
Propriétés
Formule moléculaire |
C26H54Cl2FeP2Pd |
|---|---|
Poids moléculaire |
661.8 g/mol |
Nom IUPAC |
ditert-butyl(cyclopentyl)phosphane;dichloropalladium;iron |
InChI |
InChI=1S/2C13H27P.2ClH.Fe.Pd/c2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;;;;/h2*11H,7-10H2,1-6H3;2*1H;;/q;;;;;+2/p-2 |
Clé InChI |
UVNSVVWPEKSJSV-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(C)P(C1CCCC1)C(C)(C)C.CC(C)(C)P(C1CCCC1)C(C)(C)C.Cl[Pd]Cl.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1-Dimethyl-2-[(dimethylamino)sulfonylamino]ethylamine](/img/structure/B8635372.png)
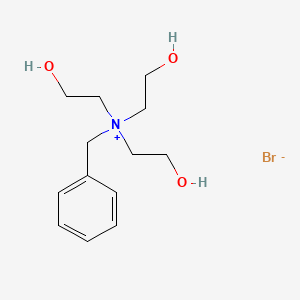
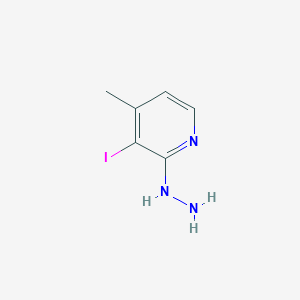
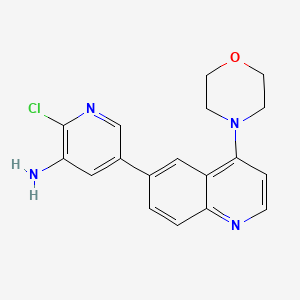
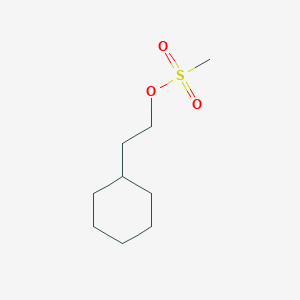
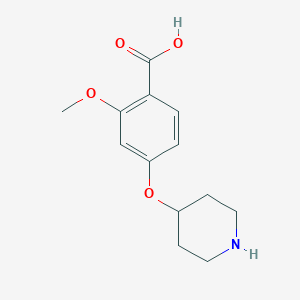

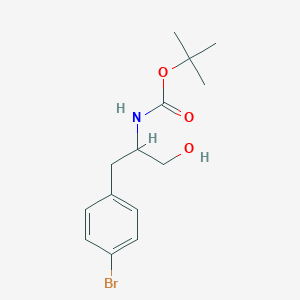
![3-Benzyl-6-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B8635446.png)
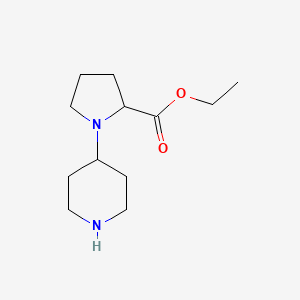
![Ethene, [2-(2-ethoxyethoxy)ethoxy]trifluoro-](/img/structure/B8635456.png)
![Ethyl 7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8635460.png)
